

# Pyrazole-3-boronic acid CAS number and structure

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## Compound of Interest

Compound Name: *Pyrazole-3-boronic acid*

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An In-depth Technical Guide to **Pyrazole-3-boronic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pyrazole-3-boronic acid** is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, incorporating both a pyrazole ring and a boronic acid functional group, makes it an invaluable reagent for forming carbon-carbon and carbon-heteroatom bonds. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties and target interactions.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of **pyrazole-3-boronic acid**, including its chemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

## Chemical Identity and Properties

**Pyrazole-3-boronic acid** is commercially available, primarily as a hydrate or a hydrochloride salt. The most commonly referenced form is the free boronic acid.

- Chemical Name: (1H-Pyrazol-3-yl)boronic acid<sup>[4]</sup>
- CAS Number: 376584-63-3<sup>[5][6][7]</sup>
- Molecular Formula: C<sub>3</sub>H<sub>5</sub>BN<sub>2</sub>O<sub>2</sub><sup>[5]</sup>

- Molecular Weight: 111.89 g/mol [5]

The chemical structure of **pyrazole-3-boronic acid** is characterized by a five-membered pyrazole ring substituted with a boronic acid group at the 3-position.

Table 1: Physicochemical Properties of **Pyrazole-3-boronic Acid**

Property	Value	Reference(s)
Molecular Weight	111.90 g/mol (anhydrous basis)	
Appearance	White to very pale pink powder or crystalline powder	[8]
Melting Point	88-93 °C	
SMILES	<chem>OB(O)c1cc[nH]n1</chem>	
InChI Key	NEUWPDLM DVINSN-UHFFFAOYSA-N	[4][8]
Storage Temperature	2-8°C	

Table 2: Computational Data for **Pyrazole-3-boronic Acid**

Descriptor	Value	Reference(s)
Topological Polar Surface Area (TPSA)	69.14 Å²	[4]
Consensus Log Po/w	-1.27	[4]
Number of H-bond Acceptors	3	[4]
Number of H-bond Donors	3	[4]
Number of Rotatable Bonds	1	[4]

## Synthesis and Experimental Protocols

**Pyrazole-3-boronic acid** can be synthesized through the lithiation of a protected pyrazole followed by reaction with a borate ester. The following is a detailed protocol based on reported literature.<sup>[4][5]</sup>

## General Synthesis of 1H-Pyrazole-3-boronic acid

This protocol describes the synthesis from 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Materials:

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 2.5 M in hexane)
- Triisopropyl borate
- 2M Hydrochloric acid (HCl)
- 1M Sodium hydroxide (NaOH)
- Toluene
- Petroleum ether
- Ethyl acetate

Procedure:

- Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (7.6 g, 52 mmol) in tetrahydrofuran (50 mL).<sup>[5]</sup>
- Cool the solution to -78 °C.<sup>[5]</sup>
- Slowly add n-butyllithium (33 mL, 2.5 M hexane solution, 82.5 mmol) to the solution while maintaining the temperature at -78 °C.<sup>[5]</sup>

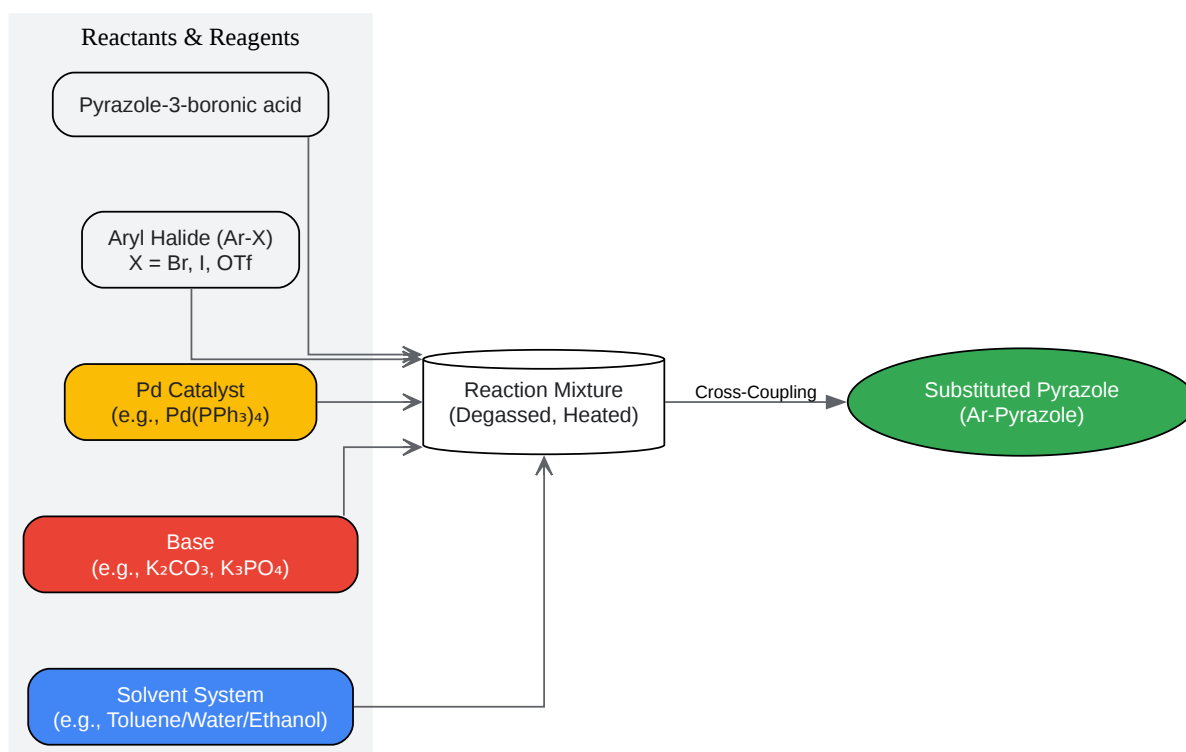
- Following the addition of n-BuLi, add triisopropyl borate (12.7 mL, 55 mmol) dropwise, ensuring the reaction temperature does not exceed -70 °C.[5]
- Stir the reaction mixture at -70 °C for 1 hour.[5]
- Allow the mixture to slowly warm to room temperature over a period of 4 hours.[5]
- Quench the reaction by adding 2M hydrochloric acid.[5]
- Remove the solvent under vacuum.[5]
- Adjust the pH of the remaining mixture to 6 using 1M sodium hydroxide solution, which should induce the formation of a precipitate.[5]
- Collect the precipitate by filtration.[5]
- Wash the collected solid sequentially with toluene and petroleum ether.[5]
- Grind the solid with ethyl acetate to afford 1H-**pyrazole-3-boronic acid** as a white solid (2.7 g, 48% yield). The product can be used in subsequent reactions without further purification.  
[5]

## Applications in Drug Discovery and Organic Synthesis

The primary application of **pyrazole-3-boronic acid** is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a powerful tool for creating C-C bonds, enabling the synthesis of complex substituted pyrazoles which are key intermediates for pharmaceuticals and advanced materials.[1][10][11] The pyrazole scaffold is present in numerous FDA-approved drugs for treating cancer, HIV, and inflammatory diseases.[2]

### Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura coupling reaction enables the synthesis of aryl-substituted pyrazoles by coupling **pyrazole-3-boronic acid** with various aryl halides.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using **pyrazole-3-boronic acid**.

## Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides an example of using **pyrazole-3-boronic acid** to synthesize a thiazole derivative.

Materials:

- 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide
- **1H-pyrazole-3-boronic acid** (referred to as 1H-pyrazole-5-boronic acid in the source)[4]
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Water
- Ethanol
- Ethyl acetate
- Brine

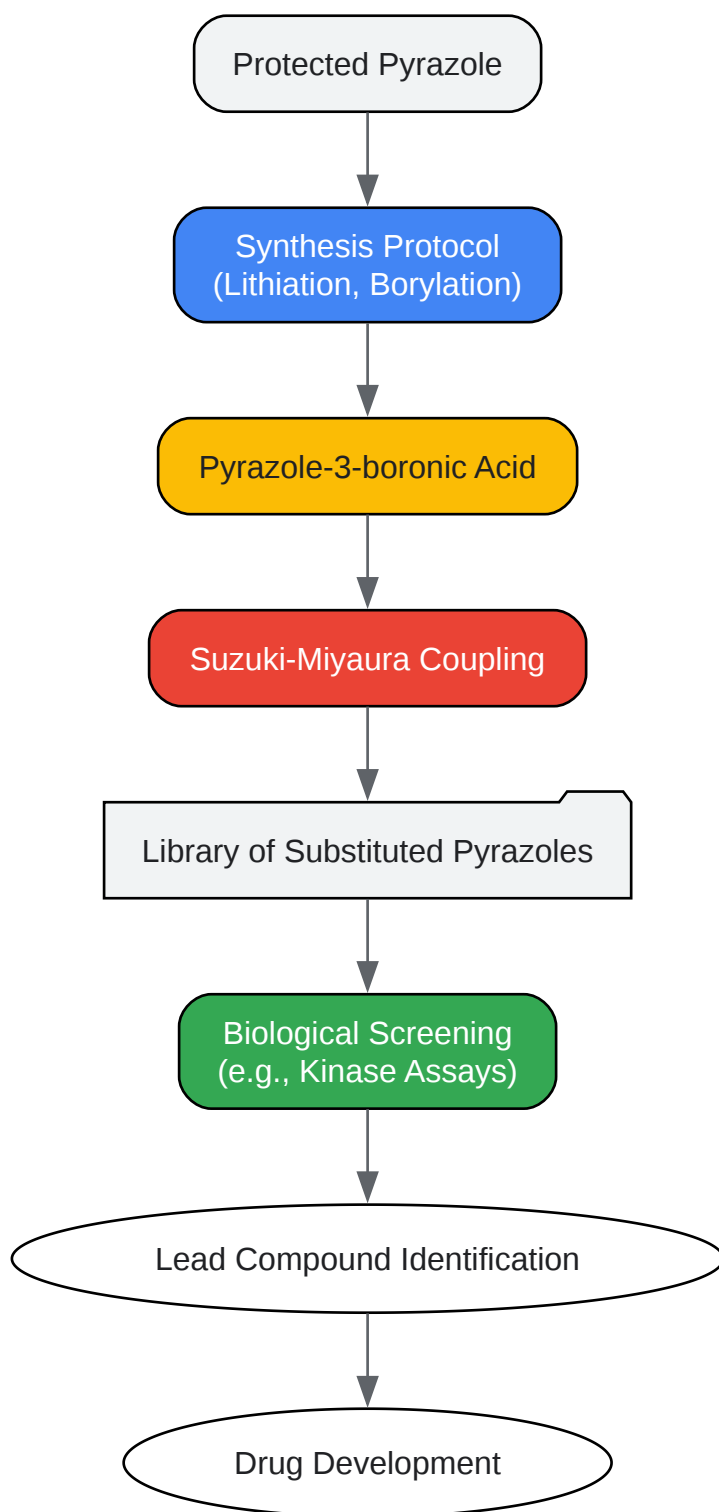
Procedure:

- In a reaction vessel, combine 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide (2.0 g, 6.43 mmol), **1H-pyrazole-3-boronic acid** (1.44 g, 12.9 mmol), tetrakis(triphenylphosphine)palladium(0) (0.74 g, 0.643 mmol), and potassium carbonate (2.67 g, 19.3 mmol).[4]
- Add toluene (30 mL), water (10 mL), and ethanol (10 mL) to the vessel.[4]
- Degas the resulting mixture three times.[4]
- Heat the reaction mixture to 100 °C for 16 hours.[4]
- After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL).[4]
- Wash the organic phase with brine (2 x 100 mL).[4]
- Dry the organic phase with sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) and evaporate the solvent.[4]
- Purify the residue using preparative thin-layer chromatography (silica gel, ethyl acetate:hexane, 1:1) to yield the final product, 4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-

carboxylic acid benzylamide.[4]

## Logical Relationships in Synthesis and Application

The utility of **pyrazole-3-boronic acid** stems from a logical progression: its synthesis provides a key intermediate, which then participates in versatile coupling reactions to generate a wide array of complex molecules. These molecules are subsequently screened for biological activity, potentially leading to new drug candidates.



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Caption: Logical workflow from synthesis to drug discovery involving **pyrazole-3-boronic acid**.



## Conclusion

**Pyrazole-3-boronic acid** is a cornerstone reagent for the synthesis of substituted pyrazoles, a class of compounds with significant therapeutic potential. Its straightforward synthesis and high reactivity in palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. The detailed protocols and workflows provided in this guide offer a practical framework for researchers aiming to leverage this versatile building block in their synthetic endeavors.

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